2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylphenyl)acetamide (CAS Number: 1030089-18-9) is a member of the pyrazolo-triazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N5O3, with a molecular weight of 389.4 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazin core combined with phenyl and acetamide groups. This structural diversity is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H19N5O3 |
Molecular Weight | 389.4 g/mol |
CAS Number | 1030089-18-9 |
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors that play pivotal roles in various cellular pathways. While detailed mechanisms remain under investigation, preliminary studies suggest that the compound may exhibit antitumor , antibacterial , and anti-inflammatory properties.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-d][1,2,4]triazin compounds possess significant antitumor properties. For instance:
- Cytotoxicity Assays : Research has demonstrated that compounds similar to the target molecule exhibit cytotoxic effects on various cancer cell lines. In one study involving glioma cell lines (U87-MG), compounds showed enhanced potency compared to standard treatments like temozolomide .
- Mechanistic Insights : The potential mechanism includes the induction of apoptosis through the inhibition of specific kinases involved in cell proliferation and survival pathways .
Antibacterial Activity
Studies have also highlighted the antibacterial potential of pyrazolo-triazine derivatives:
- In Vitro Studies : Compounds with similar structural features have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Activity
Emerging evidence suggests that these compounds may possess anti-inflammatory properties:
- Cytokine Inhibition : Some derivatives have been observed to inhibit pro-inflammatory cytokines in vitro, indicating a potential role in treating inflammatory diseases .
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Temozolomide Analogues : Phenolic esters derived from temozolomide analogues demonstrated increased cytotoxicity against glioblastoma cells compared to their parent compound. This suggests that modifications at the pyrazolo-triazine core can enhance therapeutic efficacy .
- Synthesis and Characterization : Novel synthesis routes for pyrazolo[1,5-d][1,2,4]triazin derivatives have been explored, focusing on their structure-activity relationships (SAR). These studies emphasize how structural modifications can lead to improved biological activity against cancer cells and pathogens .
Eigenschaften
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-3-7-16(8-4-14)23-20(27)12-25-21(28)19-11-18(24-26(19)13-22-25)15-5-9-17(29-2)10-6-15/h3-11,13H,12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDGPKPJJKZOIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.